molecular formula C7H6Br2O B1590765 2,5-Dibromoanisole CAS No. 95970-08-4

2,5-Dibromoanisole

Cat. No.: B1590765
CAS No.: 95970-08-4
M. Wt: 265.93 g/mol
InChI Key: YJGNTPRGNRICPY-UHFFFAOYSA-N
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Description

2,5-Dibromoanisole is an organic compound with the molecular formula C7H6Br2O It is a derivative of anisole, where two hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2 and 5 positions

Scientific Research Applications

2,5-Dibromoanisole has several applications in scientific research:

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of 2,5-Dibromoanisole, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a brominated compound, it may have unique pharmacokinetic properties compared to non-brominated compounds. The impact of these properties on the bioavailability of this compound is currently unknown .

Biochemical Analysis

Biochemical Properties

2,5-Dibromoanisole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2 and CYP2C9 . These interactions can affect the metabolism of other compounds within the body, leading to changes in biochemical pathways. Additionally, this compound has been shown to permeate the blood-brain barrier, indicating its potential impact on neurological processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. In certain cell types, this compound can induce changes in gene expression, leading to altered cellular metabolism and function . For example, it may upregulate the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to manage oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . This inhibition can lead to an accumulation of certain compounds within the cell, potentially causing toxic effects. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it may degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in metabolic pathways and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Toxic effects, such as liver damage and neurological impairment, have been observed at high doses, indicating the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can alter the metabolism of other compounds, leading to changes in metabolic flux and the levels of various metabolites. The compound may also influence the activity of other enzymes and cofactors, further affecting metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with specific transporters . It has been shown to accumulate in certain tissues, such as the liver and brain, where it can exert its biochemical effects. The compound’s lipophilic nature facilitates its distribution across cell membranes and into various cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It is primarily found in the cytoplasm and can also localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The compound’s localization can affect its activity and function, as well as its potential to induce cellular responses.

Preparation Methods

2,5-Dibromoanisole can be synthesized through several methods. One common synthetic route involves the bromination of anisole. In this process, anisole is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to yield this compound. The reaction conditions typically include a solvent like chloroform or carbon tetrachloride and are carried out at room temperature .

Another method involves the use of sodium bromide and potassium monopersulfate in a solventless reaction. Anisole, sodium bromide, and potassium monopersulfate are mixed together and vortexed, resulting in the formation of this compound .

Chemical Reactions Analysis

2,5-Dibromoanisole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction and reagents used.

Comparison with Similar Compounds

2,5-Dibromoanisole can be compared to other brominated anisoles, such as 2,4-dibromoanisole and 2-bromoanisole. These compounds share similar structures but differ in the position and number of bromine atoms, which can influence their reactivity and applications .

    2,4-Dibromoanisole: Similar in structure but with bromine atoms at the 2 and 4 positions. It has different reactivity patterns and applications.

    2-Bromoanisole: Contains only one bromine atom, making it less reactive in certain substitution reactions compared to this compound.

Conclusion

This compound is a valuable compound in organic chemistry with diverse applications in research and industry. Its unique chemical properties and reactivity make it a useful intermediate in the synthesis of various complex molecules. Ongoing research continues to explore its potential in biological and industrial applications.

Properties

IUPAC Name

1,4-dibromo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGNTPRGNRICPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539376
Record name 1,4-Dibromo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95970-08-4
Record name 1,4-Dibromo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dibromo-2-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add dropwise potassium tert-butoxide (118.2 ml, 118.2 mmol, 1 M in hexane) to a solution of 1,4-dibromo-2-fluorobenzene (25.0 g, 98.5 mmol) in THF (492 mL) and MeOH (40 mL, 984.7 mmol) at RT. Heat the mixture at 70° C. overnight. Quench the mixture with water (50 mL), dilute with Et2O (400 mL), wash once with saturated NH4Cl (300 mL) and back extract the aqueous with Et2O (200 mL). Dry the combined organic phase over Na2SO4, filter, and concentrate. Purify the crude material by flash chromatograph, eluting with 5-10% ethylacetate/hexane to give 22.0 g (84%) of the title compound. GC m/z (79Br81Br) 266 [M]+.
Quantity
118.2 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
492 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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